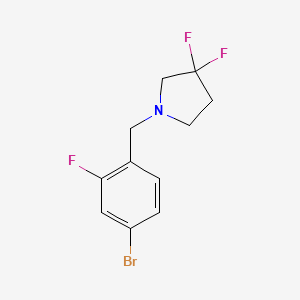

1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine

説明

1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine is a fluorinated pyrrolidine derivative featuring a benzyl substituent with bromo and fluoro groups at the 4- and 2-positions, respectively. The pyrrolidine ring is substituted with two fluorine atoms at the 3rd position, which significantly alters its electronic and steric properties.

特性

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]-3,3-difluoropyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-9-2-1-8(10(13)5-9)6-16-4-3-11(14,15)7-16/h1-2,5H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBVIXHBCMSCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-fluorobenzyl chloride with 3,3-difluoropyrrolidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反応の分析

Types of Reactions

1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

科学的研究の応用

1.1. VHL Inhibitors

Recent studies have highlighted the role of compounds similar to 1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine as inhibitors of the von Hippel-Lindau (VHL) protein, which is crucial for regulating hypoxia-inducible factors (HIFs). These inhibitors can stabilize HIFs under normoxic conditions, potentially offering therapeutic benefits for conditions such as anemia and ischemic diseases. The design of these inhibitors often involves modifications to the phenylene core, similar to those seen in 1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine, to enhance binding affinity and selectivity .

1.2. Anticancer Activity

Compounds with a similar structure have shown promise in anticancer applications by modulating pathways involved in tumor growth and survival. For instance, the ability of difluorinated pyrrolidine derivatives to interact with specific cellular targets has been explored, suggesting their potential as lead compounds in cancer therapy .

2.1. Building Blocks for Synthesis

1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. This versatility is particularly useful in synthesizing complex molecules with specific pharmacological activities .

2.2. Fluorination Reactions

The presence of fluorine atoms in this compound enhances its reactivity and stability compared to non-fluorinated analogs. Research has indicated that fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development . The difluorinated structure can be utilized to introduce further fluorine substituents through selective fluorination processes.

3.1. Polymer Chemistry

The unique properties of 1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine make it suitable for incorporation into polymer matrices. Its fluorinated nature can impart desirable characteristics such as increased thermal stability and chemical resistance to polymers used in coatings and other applications .

3.2. Nanotechnology

In nanotechnology, derivatives of this compound are being investigated for their potential use in creating functionalized nanoparticles that can be employed in targeted drug delivery systems or as imaging agents due to their unique optical properties .

Case Studies and Research Findings

作用機序

The mechanism of action of 1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, influencing their activity and function. The pyrrolidine ring can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

類似化合物との比較

Key Properties :

Comparison with Similar Compounds

Key Findings :

- Fluorination Position : The 4,4-difluoropiperidine (Analogue 7) exhibits ~25-fold higher potency (GI₅₀ = 0.69 μM) than 3,3-difluoropiperidine (Analogue 4, GI₅₀ = 16.9 μM). This disparity is attributed to reduced nitrogen basicity in 3,3-difluoropiperidine, which may hinder protonation and target interaction .

- Stereochemical Effects : The (R)-3-fluoropyrrolidine (Analogue 10) is 50-fold more potent than its (S)-enantiomer (Analogue 11), highlighting the critical role of stereochemistry in biological activity .

- 3,3-Difluoropyrrolidine Core : Analogue 12 (3,3-difluoropyrrolidine) shows intermediate activity, suggesting that difluorination may average the effects of single stereochemical configurations .

Role of Fluorination in Pharmacokinetics

- Metabolic Stability: Fluorine’s electronegativity enhances resistance to oxidative metabolism, a feature exploited in analogues like aminoparthenolide 8, which retains activity similar to the parent compound .

生物活性

1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine is a synthetic organic compound notable for its unique chemical structure, which includes bromine and fluorine substituents on a pyrrolidine ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The molecular formula of 1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine is C10H9BrF3N. The presence of multiple halogens (bromine and fluorine) contributes to its chemical reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The bromine and fluorine atoms can form strong interactions with biological molecules, influencing their activity. The pyrrolidine ring may modulate the activity of various enzymes and receptors, leading to specific biological effects.

Biological Activity

Research indicates that 1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine exhibits significant biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects

In vitro assays suggest that the compound can reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by excessive inflammation.

3. Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic pathways associated with disease states such as cancer and fibrosis. For instance, it has shown potential in inhibiting metalloproteases, which are implicated in tissue remodeling and cancer metastasis .

Case Studies

Recent studies have highlighted the efficacy of 1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine in various experimental models:

- Study on Liver Fibrosis : In a model of liver fibrosis, the compound demonstrated a significant reduction in collagen deposition and fibrosis markers, indicating its potential therapeutic role in liver diseases .

- Cancer Research : The compound was evaluated for its cytotoxic effects on cancer cell lines. Results showed dose-dependent inhibition of cell proliferation, suggesting a promising avenue for cancer treatment .

Comparative Analysis

To better understand the unique properties of 1-(4-Bromo-2-fluoro-benzyl)-3,3-difluoro-pyrrolidine, a comparison with similar compounds was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluoro-N-methylbenzamide | Contains amide functional group | Moderate anti-inflammatory effects |

| 1-(4-Bromo-2-fluorobenzyl)piperazine | Piperazine ring instead of pyrrolidine | Lower enzyme inhibition |

| (4-Bromo-2-fluoro-benzyl)-dimethyl-amine | Dimethyl substitution | Limited antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。